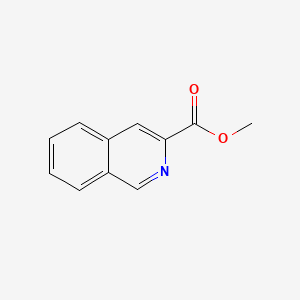

Isoquinolina-3-carboxilato de metilo

Descripción general

Descripción

El éster metílico del ácido isoquinolina-3-carboxílico es un compuesto químico perteneciente a la familia de la isoquinolina, la cual es una clase de compuestos heterocíclicos que contienen nitrógeno. Los derivados de la isoquinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal, química orgánica sintética y química industrial .

Aplicaciones Científicas De Investigación

El éster metílico del ácido isoquinolina-3-carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Medicina: Compuesto líder potencial para el desarrollo de nuevos agentes antibacterianos.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El éster metílico del ácido isoquinolina-3-carboxílico puede sintetizarse mediante varios métodos. Un enfoque común involucra la ciclización de alquinos sustituidos con o-haloarilamidinas en presencia de un catalizador de níquel y agua . Otro método incluye la reacción de benzaldehído, cianoacetato de metilo y una amina aromática bajo irradiación de microondas con fotocatalizadores de dióxido de titanio nanoestructurados .

Métodos de Producción Industrial: La producción industrial de derivados de isoquinolina a menudo implica el uso de catalizadores metálicos o procesos sin catalizador en agua para garantizar la eficiencia y la sostenibilidad . El método de Pomeranz-Fritsch, que utiliza aldehídos aromáticos y aminoacetales en condiciones ácidas, también se emplea para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El éster metílico del ácido isoquinolina-3-carboxílico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar N-óxidos de isoquinolina.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de tetrahidroisoquinolina.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de benceno, especialmente en las posiciones 1, 2, 3 y 4.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o perácidos.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Bromo en nitrobenceno para la bromación.

Principales Productos:

Oxidación: N-óxidos de isoquinolina.

Reducción: Derivados de tetrahidroisoquinolina.

Sustitución: 4-bromo-isoquinolina.

Mecanismo De Acción

La actividad antibacteriana del éster metílico del ácido isoquinolina-3-carboxílico se atribuye a su capacidad para interrumpir la integridad de la membrana celular de las bacterias, inhibir la motilidad y prevenir la formación de biopelículas . El compuesto se dirige a la membrana celular bacteriana, lo que lleva a la deformación y muerte celular .

Comparación Con Compuestos Similares

El éster metílico del ácido isoquinolina-3-carboxílico es único en comparación con otros derivados de isoquinolina debido a su patrón de sustitución específico y grupo funcional éster. Los compuestos similares incluyen:

Quinolina: Otro heterociclo que contiene nitrógeno con actividades biológicas similares pero diferente reactividad y estabilidad.

Isoquinolina: El compuesto madre con una estructura más simple y aplicaciones más amplias.

Tetrahidroisoquinolina: Una forma reducida con diferentes propiedades farmacológicas.

Actividad Biológica

Methyl isoquinoline-3-carboxylate (MIC) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of MIC, highlighting its antimicrobial properties, interactions with biological targets, and its role as a precursor for synthesizing various derivatives with enhanced therapeutic potential.

Structural Characteristics

Methyl isoquinoline-3-carboxylate features a methyl ester functional group attached to an isoquinoline ring at the 3-position. Its molecular formula is C_10H_9NO_2, and it possesses a unique bicyclic structure that contributes to its chemical reactivity and biological properties. The presence of the carboxylate group is significant for its binding affinity to various receptors, including benzodiazepine receptors, which play crucial roles in neurological functions.

Biological Activities

Research indicates that MIC exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that isoquinoline derivatives, including MIC, possess significant antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

- Binding Affinity : The carbonyl group at the 3-position of MIC is crucial for its binding affinity to benzodiazepine receptors. This structural feature has been linked to moderate binding potency, suggesting potential applications in treating anxiety and related disorders .

- Inhibitory Effects : MIC and its derivatives have been evaluated for their inhibitory effects on enzymes such as thymidine phosphorylase. In vitro studies have reported IC_50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM for various analogs, indicating promising inhibitory potential against cancer-related enzymes .

Synthesis and Derivatives

The synthesis of MIC can be achieved through various methods, often involving the reaction of isoquinoline derivatives with carboxylic acid derivatives. For instance, one common synthetic route involves treating methyl isoquinoline-3-carboxylate with hydrazine hydrate to produce isoquinoline-3-carbohydrazide, which can be further modified to yield more complex structures with enhanced biological activity .

Table: Comparison of Biological Activities of Isoquinoline Derivatives

| Compound Name | Biological Activity | IC_50 Values (µM) |

|---|---|---|

| Methyl Isoquinoline-3-Carboxylate | Antimicrobial, Enzyme Inhibition | Varies (1.10 - 54.60) |

| Isoquinoline | Antimicrobial | Not specified |

| Methyl Quinoline-3-Carboxylate | Varies | Not specified |

| 6-Methoxyisoquinoline | Neuroprotective effects | Not specified |

| Isoquinolin-1-one | Distinct reactivity patterns | Not specified |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of MIC and its derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development.

- Enzyme Inhibition : Research has focused on the enzyme-inhibitory effects of MIC derivatives on thymidine phosphorylase and other cancer-related enzymes. Structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced inhibitory potency .

- In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of MIC with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications in drug discovery .

Propiedades

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?

A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.